An In-depth Technical Guide to the Physicochemical Characterization of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
An In-depth Technical Guide to the Physicochemical Characterization of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical properties of the novel compound 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational constraints and ability to serve as versatile synthetic intermediates.[1][2][3] A thorough understanding of the physicochemical properties of new azetidine derivatives is paramount for their successful application in drug discovery and development, influencing everything from synthetic route optimization to formulation and bioavailability.[4] This document provides a comprehensive overview of the known properties of the title compound and outlines detailed, field-proven experimental protocols for the determination of its key physical characteristics. While specific experimental values for boiling point, melting point, refractive index, and solubility are not currently available in the public domain, this guide furnishes the necessary theoretical framework and practical methodologies for researchers to elucidate these critical parameters.
Introduction to 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant ring strain, which can be harnessed for various chemical transformations.[5] The presence of the tert-butyl and ethyl ester functional groups, along with a methyl group at the 2-position, suggests a compound with potential for further synthetic elaboration. In the context of drug discovery, such scaffolds can be valuable for exploring chemical space and developing novel therapeutic agents. The physical properties of this molecule will dictate its handling, purification, and formulation, and will provide insights into its potential behavior in biological systems.
Core Physicochemical Properties
A summary of the currently available and unavailable physical property data for 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | [6] |
| Molecular Weight | 243.303 g/mol | [6] |
| CAS Number | 1391077-73-8 | [6] |
| Boiling Point | Data not available | [1][7] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available | |
| Solubility | Data not available |
Theoretical Framework and Importance in Drug Development
The determination of the physical properties of a novel compound is a critical step in its development. These properties provide a foundational understanding of the molecule's behavior and inform subsequent experimental design.
-
Boiling Point: The boiling point is a key indicator of a substance's volatility.[8] For liquid compounds, it is a crucial parameter for purification by distillation.[9] In drug development, volatility can influence manufacturing processes, storage conditions, and potential routes of administration.
-
Melting Point: The melting point of a solid is a measure of its purity. A sharp melting point range typically indicates a pure compound, while a broad range suggests the presence of impurities. This property is fundamental for the characterization of synthesized compounds.
-
Refractive Index: The refractive index is a measure of how light propagates through a substance and is a characteristic property of liquids.[3] It is a sensitive and non-destructive technique used to identify and assess the purity of liquid samples.[10]
-
Solubility: Solubility, particularly aqueous solubility, is a critical determinant of a drug candidate's success.[11][12] Poor solubility can lead to low bioavailability and hinder the development of effective oral formulations.[13][14] Early assessment of solubility in various solvents (e.g., water, buffers, organic solvents) is essential for guiding lead optimization and formulation strategies.[15]
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of a novel compound such as 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate.
Determination of Boiling Point
The boiling point of a liquid can be determined using several methods, depending on the amount of sample available. The Thiele tube method is suitable for small sample volumes.[16]
Protocol: Thiele Tube Method [16][17]
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid sample into a small test tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.
-
Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The sample should be positioned in the main body of the Thiele tube.
-
Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.
-
Equilibrium: Continue heating until a steady stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[16]
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Determination of Melting Point
For solid compounds, the melting point is determined using a melting point apparatus.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of the solid sample.
-
Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Observe the sample through the magnifying lens.
-
Measurement: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Determination of Refractive Index
The refractive index of a liquid is measured using a refractometer.[10][18]
Protocol: Abbe Refractometer [10][18]
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Open the prism assembly of the refractometer and place a few drops of the liquid sample onto the lower prism.
-
Prism Closure: Close the prism assembly gently.
-
Illumination: Adjust the light source to illuminate the sample.
-
Focusing: Look through the eyepiece and adjust the focus until the crosshairs are sharp.
-
Measurement: Turn the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the scale. Record the temperature of the measurement, as the refractive index is temperature-dependent.[19]
Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.
Determination of Solubility
Solubility can be assessed through kinetic or thermodynamic methods.[14][15] Kinetic solubility is often used in early drug discovery for high-throughput screening, while thermodynamic solubility provides a more accurate measure of a compound's true solubility at equilibrium.[13]
Protocol: Thermodynamic Solubility (Shake-Flask Method) [15]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the vials on an orbital shaker or use a magnetic stirrer to agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or mM).
Conclusion
While specific experimental data for the physical properties of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate are not yet publicly available, this guide provides the essential theoretical background and detailed experimental protocols for their determination. A thorough physicochemical characterization is a non-negotiable step in the progression of any novel compound through the drug discovery and development pipeline. The methodologies outlined herein represent standard, robust practices in the field and will enable researchers to generate the critical data required for the advancement of their scientific endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- Chen, L., et al. (2012). Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. PMC - PubMed Central.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2007). In vitro solubility assays in drug discovery. PubMed.
- Jain, A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research.
- Chemistry For Everyone. (2025). How To Calculate Refractive Index In Organic Chemistry? YouTube.
- ChemDiv. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Sigma-Aldrich. (n.d.). (R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate.
- Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.
- Varule, G., et al. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology.
- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences.
- El-Maghraby, M. A. (2021). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. ResearchGate.
- University of Michigan-Dearborn. (n.d.). DETERMINATION OF BOILING POINTS.
- Al-Amiery, A. A. (2012). Synthesis and characterization of some Azetidines derivatives. College of Science Repository.
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- Vernier. (n.d.). Determination of a Boiling Point > Experiment 3 from Organic Chemistry with Vernier.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
- University of California, Los Angeles. (2004). Refractometry: Analyzing Results.
- Labsolu. (n.d.). 1-tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate.
- PubChem. (n.d.). (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester.
- Meredith College. (2025). 10: Refractive Index. Chemistry LibreTexts.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. SciFinder® Login [sso.cas.org]
- 3. Refractive index - Wikipedia [en.wikipedia.org]
- 4. CAS 590-73-8: 2,2-dimethylhexane | CymitQuimica [cymitquimica.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. scbt.com [scbt.com]
- 7. arctomsci.com [arctomsci.com]
- 8. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tributyl phosphate - Wikipedia [en.wikipedia.org]
- 10. accustandard.com [accustandard.com]
- 11. aablocks.com [aablocks.com]
- 12. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reaxys [elsevier.com]
- 14. Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CAS SciFinder - Chemical Compound Database | CAS [cas.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. refractiveindex.info [refractiveindex.info]
- 18. Reaxys® — Chemistry data and AI to optimize small molecule discovery [elsevier.com]
- 19. rsc.org [rsc.org]
